N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine
Description
N-[4-(Difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine is a synthetic purine derivative characterized by a methyl group at the N9 position and a 4-(difluoromethoxy)phenyl substituent at the C6 amine position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP). Modifications at the N9 and C6 positions are known to influence pharmacological properties, including receptor binding affinity, metabolic stability, and bioavailability .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-9-methylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N5O/c1-20-7-18-10-11(16-6-17-12(10)20)19-8-2-4-9(5-3-8)21-13(14)15/h2-7,13H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFSKOQVYROMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This is followed by coupling reactions to introduce the purine moiety. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The purine moiety can interact with nucleic acids, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine, highlighting substituent variations, synthesis methods, and implied properties:
Key Structural and Functional Insights:
Fluorine atoms (e.g., in 4-fluorophenyl or difluoromethoxy groups) improve metabolic stability by resisting oxidative degradation .
Synthetic Strategies: N9 alkylation: Methyl or benzyl groups are introduced early in synthesis via alkyl halides or Mitsunobu reactions (e.g., Example 110 in ). C6 modifications: Amine substituents are often added through nucleophilic aromatic substitution (e.g., using ammonia or amines with chloro- or fluoropurines) .
Biological Implications: N-Benzyl-9-isopropyl-9H-purin-6-amine demonstrated antibacterial and antitumor activity, suggesting that bulkier N9 substituents (e.g., isopropyl) may enhance target engagement . Morpholino groups (e.g., in ) improve solubility, which could counterbalance the hydrophobicity of aryl substituents.
Chlorophenylthio at C8 () may act as a hydrogen bond disruptor or redox-active moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
